D-(+)-Turanose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

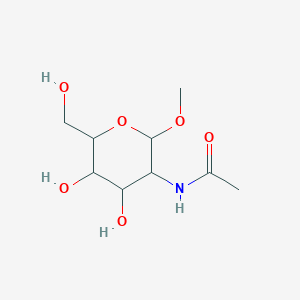

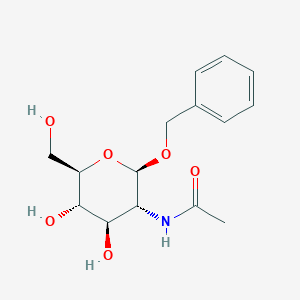

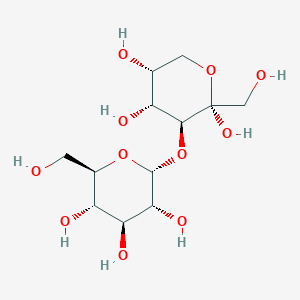

Le turanose est un disaccharide réducteur naturel composé d'une molécule de glucose et d'une molécule de fructose liées par une liaison glycosidique α-1,3 . Son nom systématique est α-D-glucopyranosyl-(1→3)-α-D-fructofuranose . Le turanose est présent en quantités limitées dans la nature, notamment dans le miel . Il est un analogue du saccharose et n'est pas métabolisé par les plantes supérieures, mais est acquis par l'action des transporteurs de saccharose pour la signalisation intracellulaire des glucides .

Méthodes De Préparation

Le turanose peut être produit par des moyens chimiques et biologiques. Une méthode courante consiste à utiliser l'amylosucrase, une enzyme qui catalyse la synthèse du turanose à partir du saccharose . Les conditions de réaction impliquent généralement une solution aqueuse de saccharose, qui est traitée avec de l'amylosucrase pour produire du turanose de haute pureté . Les méthodes de production industrielle utilisent également des processus enzymatiques pour assurer une production efficace et évolutive du turanose .

Analyse Des Réactions Chimiques

Le turanose subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Dans le tractus gastro-intestinal, le turanose est relativement stable et ne s'hydrolyse pas de manière significative . dans un environnement intestinal artificiel, le turanose se dégrade d'environ 18 % lorsque le saccharose est hydrolysé de 36 % après 4 heures . Le turanose participe également à des réactions de brunissement non enzymatique et à la sorption dynamique de vapeur . Les réactifs et conditions courants utilisés dans ces réactions comprennent des environnements acides ou basiques et des températures élevées . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le turanose a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme édulcorant fonctionnel ou agent de charge dans la transformation des aliments en raison de son goût doux, de sa faible teneur en calories et de ses propriétés anti-cariogènes . En biologie, le turanose est impliqué dans la signalisation intracellulaire des glucides et peut être utilisé comme source de carbone par divers organismes, notamment les bactéries et les champignons . Dans l'industrie, le turanose est utilisé dans la détection des agents pathogènes, la facilitation de la respiration cellulaire et l'authentification du miel .

Mécanisme d'action

Le turanose exerce ses effets par sa participation à la signalisation intracellulaire des glucides. Il est acquis par les plantes supérieures par l'action des transporteurs de saccharose et peut être utilisé comme source de carbone par divers organismes . En plus de son rôle dans la transduction du signal, le turanose facilite également la respiration cellulaire et régule l'inflammation . Les cibles moléculaires et les voies impliquées dans ces processus comprennent les transporteurs de saccharose et diverses voies de signalisation liées au métabolisme des glucides .

Applications De Recherche Scientifique

Turanose has a wide range of scientific research applications. In chemistry, it is used as a functional sweetener or bulking agent in food processing due to its mild taste, low calorie content, and anti-cariogenic properties . In biology, turanose is involved in intracellular carbohydrate signaling and can be used as a carbon source by various organisms, including bacteria and fungi . In industry, turanose is used in the detection of pathogens, facilitation of cellular respiration, and authentication of honey .

Mécanisme D'action

Turanose exerts its effects through its involvement in intracellular carbohydrate signaling. It is acquired by higher plants through the action of sucrose transporters and can be used as a carbon source by various organisms . In addition to its role in signal transduction, turanose also facilitates cellular respiration and regulates inflammation . The molecular targets and pathways involved in these processes include sucrose transporters and various signaling pathways related to carbohydrate metabolism .

Comparaison Avec Des Composés Similaires

Le turanose est similaire à d'autres disaccharides tels que le saccharose, le tréhalulose, le maltulose, le leucrose et l'isomaltulose . il est unique en son genre par sa liaison glycosidique α-1,3, ce qui le distingue des autres disaccharides qui ont des liaisons glycosidiques différentes . Comparé au saccharose, le turanose a une valeur calorique et un index glycémique inférieurs, ce qui en fait une alternative adaptée aux personnes atteintes de troubles métaboliques . De plus, le turanose a des propriétés anti-cariogènes, ce qui souligne encore son caractère unique parmi les composés similaires .

Propriétés

Numéro CAS |

547-25-1 |

|---|---|

Formule moléculaire |

C12H22O11 |

Poids moléculaire |

342.30 g/mol |

Nom IUPAC |

1,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2 |

Clé InChI |

RULSWEULPANCDV-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O |

melting_point |

168 °C |

| 547-25-1 | |

Description physique |

Solid |

Solubilité |

1000 mg/mL at 25 °C |

Synonymes |

3-O-alpha-D-glucopyranosyl-D-fructose turanose turanose, d- |

Origine du produit |

United States |

Q1: Does D-(+)-Turanose exhibit any notable interactions with biological systems?

A1: Yes, research suggests this compound plays a role in the growth and metabolism of various organisms. For instance, it serves as a carbon source for certain bacteria like Lactobacillus salivarus and Lactobacillus fructivorans found in fermenting bananas. [] Additionally, it influences the virulence and morphology of the fungal pathogen Candida albicans, impacting the expression of genes involved in filamentation and the secretion of cell wall components. []

Q2: Are there any studies investigating the effect of this compound on bone health?

A2: Research indicates that this compound might be involved in bone metabolism. A study using the human osteoblast cell line hFOB 1.19 revealed that the cells utilized this compound for growth under both normoxic and hypoxic conditions. This suggests a potential role for this compound in bone cell energy production and metabolism, especially in low-oxygen environments often associated with bone fracture healing. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H22O11, and its molecular weight is 342.30 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the anomeric equilibrium of this compound in water. [] This technique provides valuable information about the structure and conformation of the molecule in solution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.